N-tritylethylenediamine

Description

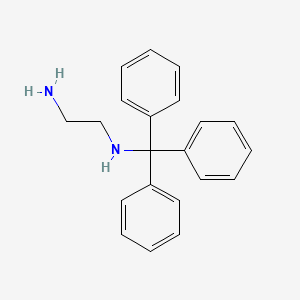

Structure

3D Structure

Properties

IUPAC Name |

N'-tritylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDLLNULGMFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383198 | |

| Record name | N-tritylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75257-79-3 | |

| Record name | N-tritylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of N Tritylethylenediamine As a Protected Amine Synthon

N-tritylethylenediamine is a derivative of ethylenediamine (B42938) in which one of the amino groups is protected by a trityl (triphenylmethyl) group. This mono-protection is crucial as it leaves a free primary amine available for a wide range of chemical reactions, while the other amine is masked. The large steric bulk of the trityl group provides significant stability to the protected amine under various reaction conditions, including basic, oxidative, and reductive environments. tcichemicals.com

The trityl group is typically introduced by reacting ethylenediamine with trityl chloride in the presence of a base. commonorganicchemistry.com This straightforward protection strategy provides a stable, yet readily cleavable, protecting group. The deprotection of the trityl group is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, which protonates the protected amine and leads to the cleavage of the carbon-nitrogen bond, releasing the free amine and the stable trityl cation. commonorganicchemistry.comtotal-synthesis.comillinois.edu The stability of the trityl cation is a key driving force for this deprotection reaction. total-synthesis.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | N'-tritylethane-1,2-diamine |

| CAS Number | 75257-79-3 |

| Molecular Formula | C₂₁H₂₂N₂ |

| Molecular Weight | 302.4 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and toluene (B28343) |

Strategic Significance in Multi Step Organic Transformations

The strategic importance of N-tritylethylenediamine in multi-step organic synthesis lies in its ability to act as a bifunctional scaffold, where one reactive site can be manipulated while the other remains inert until its unveiling is required. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with high precision and efficiency.

One notable application of this compound is in the synthesis of complex heterocyclic structures. For instance, it has been utilized in the preparation of diamides by reacting its free amine with reagents like diethyl difluoromalonate. core.ac.uk In a specific example, this compound was refluxed with diethyl difluoromalonate in ethanol (B145695) to yield the corresponding diamide, which could be further elaborated into more complex cyclic structures. core.ac.uk

Another illustrative example of its utility is in the synthesis of polymers and functionalized materials. This compound has been reacted with anhydrides, such as cis-5-norbornene-exo-2,3-dicarboxylic anhydride, in refluxing toluene (B28343). illinois.edu This reaction forms an amide linkage through the free amine of this compound, leading to a product that retains the protected trityl group for potential future deprotection and further functionalization. The subsequent removal of the trityl group with trifluoroacetic acid allows for the introduction of other functionalities at a later stage of the synthesis. illinois.edu

Synthetic Strategies for this compound and Its Derivatives

This article explores the synthetic methodologies for the preparation of this compound and its subsequent conversion into functionalized derivatives. The discussion covers established synthetic pathways, optimization of reaction conditions, derivatization for targeted applications, and its role in solid-phase synthesis.

Reactivity and Mechanistic Investigations of N Tritylethylenediamine Transformations

Deprotection Chemistry of the N-Trityl Moiety

The removal of the trityl protecting group, or deprotection, is a critical step in multi-step organic synthesis. The conditions required for this process are highly dependent on the nature of the substrate and the desired selectivity.

Acid-Mediated Cleavage Mechanisms of the Trityl Group

The most common method for the deprotection of N-trityl amines involves the use of acids. total-synthesis.com This process can be mediated by both Brønsted and Lewis acids.

The mechanism of Brønsted acid-catalyzed deprotection begins with the protonation of the nitrogen atom of the N-tritylamine. This initial step is a pre-equilibrium protonation. tubitak.gov.tr The protonated amine then undergoes a simple SN1 cleavage, leading to the formation of the highly stable trityl cation and the free amine. total-synthesis.comtubitak.gov.tr The stability of the trityl cation, a triphenylmethyl carbocation, is a key driving force for this reaction. total-synthesis.com The rate of cleavage can be influenced by the concentration of the acid; for instance, the cleavage of trityl amines can be modulated by the concentration of hydrochloric acid. nih.gov

Kinetic studies on the deprotection of substituted N-tritylamines have provided further evidence for the SN1 mechanism. tubitak.gov.tr These studies have shown that the rate of deprotection is dependent on the stability of the carbocation formed. For example, the 4,4'-dimethoxytrityl (DMTr) group is removed more easily than the standard trityl (Tr) group due to the electron-donating effect of the methoxy (B1213986) groups, which further stabilize the resulting carbocation. acgpubs.org

Lewis acids, such as zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂), can also facilitate the cleavage of the N-trityl bond. total-synthesis.com The mechanism is similar in that it involves the formation of the trityl cation. The Lewis acid coordinates to the nitrogen atom, weakening the C-N bond and promoting its cleavage. total-synthesis.com

It is important to note that the choice of acid can allow for selective deprotection. For example, using milder acids like acetic acid or formic acid can deprotect trityl ethers in the presence of more robust protecting groups like tert-butyldimethylsilyl (TBS) ethers. total-synthesis.com Stronger acids like trifluoroacetic acid (TFA) are effective when no other acid-sensitive groups are present. total-synthesis.com

| Deprotection Condition | Reagents | Key Mechanistic Feature | Reference |

| Mild Acidic | Acetic Acid, Formic Acid | Selective cleavage in the presence of other acid-labile groups. | total-synthesis.com |

| Strong Acidic | Trifluoroacetic Acid (TFA) | Non-selective, rapid deprotection. | total-synthesis.com |

| Lewis Acidic | ZnBr₂, MgBr₂ | Coordination to nitrogen facilitates C-N bond cleavage. | total-synthesis.com |

| Reductive Detritylation | HgX₂ (X=Cl, OAc), NaBH₄ | Cleavage of N-Tr bonds. | nih.gov |

Thermally-Assisted Deprotection in Ionic Media

Recent advancements have explored the use of ionic liquids as media for deprotection reactions, offering potential advantages in terms of reaction rates and sustainability. rsc.org High-temperature deprotection of tert-butoxycarbonyl (Boc) protected amino acids and peptides has been successfully demonstrated in a phosphonium-based ionic liquid. rsc.org This methodology has also been extended to the deprotection of the trityl group. rsc.org

The ionic liquid can act as a catalyst and a solvent with low viscosity and high thermal stability. rsc.org For instance, the deprotection of a tripeptide containing two Boc groups and one trityl group was achieved in an ionic liquid medium. rsc.org The use of only two equivalents of TFA in the ionic liquid at elevated temperatures (100-130 °C) led to rapid deprotection within 10 minutes. rsc.org The presence of trace amounts of water was found to significantly improve the purity and yield of the product. rsc.org

While detailed mechanistic studies in ionic liquids are ongoing, the principle likely involves the acidic nature of the additives (like TFA) being enhanced at high temperatures, facilitating the SN1 cleavage of the trityl group. The unique properties of the ionic liquid, such as its polarity and ability to stabilize charged intermediates, may also contribute to the reaction's efficiency. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms Involving N-Tritylethylenediamine

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and controlling the outcomes of chemical transformations.

Analysis of Nucleophilic Attack Pathways

The trityl group, due to its significant steric bulk, plays a crucial role in directing the regioselectivity of nucleophilic attack. tubitak.gov.tr In molecules containing multiple nucleophilic sites, such as aminophenols, the trityl group can be used to selectively protect the more basic nitrogen atom over the oxygen atom. tubitak.gov.tr The steric hindrance provided by the first N-trityl group prevents further N-alkylation. tubitak.gov.tr

In the context of aziridines, which are three-membered nitrogen-containing heterocycles, the N-trityl group is considered a non-activating group. clockss.org Nucleophilic ring-opening of N-tritylaziridine-2-carboxylates is a key strategy for synthesizing α- and β-amino acids. clockss.org Heteroatom nucleophiles typically attack the β-carbon (C3) of the aziridine (B145994) ring. clockss.org However, carbon nucleophiles can exhibit less regioselectivity, sometimes attacking the ester functionality as well. clockss.org

The stereoselectivity of nucleophilic additions can also be influenced by the N-trityl group. For example, N-tritylprolinal demonstrates high Felkin-Anh diastereoselectivity in its reactions with various nucleophiles, providing a stereoselective route to syn-proline-derived amino alcohols. acs.org

Investigation of Proton Transfer and Dissociation Events

Proton transfer is a fundamental step in many reactions involving this compound, particularly in acid-catalyzed deprotection. tubitak.gov.trlibretexts.org As discussed in Section 3.1.1, the initial step in acid-mediated cleavage is the protonation of the amine nitrogen. tubitak.gov.tr This proton transfer event is a rapid equilibrium that precedes the rate-determining C-N bond cleavage. tubitak.gov.tr

The basicity of the nitrogen atoms in this compound is a key factor in these proton transfer events. The environment of the reaction can significantly influence the pKa of the amino groups. usp.br For instance, in protein environments, hydrogen-bond networks and electrostatic interactions can modulate the pKa of amino acid residues, facilitating proton transfer reactions. usp.br Similarly, the solvent and other species present in the reaction mixture will affect the ease of protonation and subsequent dissociation of the trityl group.

Proton transfer reactions are not limited to deprotection. They are also integral to many other chemical transformations, acting as a crucial step in catalysis and the formation of reactive intermediates. nih.govfrontiersin.org The movement of a proton from an acid to a base is often the first step in a reaction mechanism, creating a more reactive electrophile or nucleophile. youtube.com

Mechanistic Studies of Specific Chemical Reactions (e.g., with anhydrides)

The reaction of amines with anhydrides is a classic method for forming amides. saskoer.calibretexts.org In the case of this compound, the primary amine is a potent nucleophile that can react with an anhydride. The general mechanism for this reaction involves a nucleophilic acyl substitution. libretexts.org

The reaction proceeds through a two-step addition-elimination mechanism. saskoer.ca

Nucleophilic Attack: The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate. saskoer.calibretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate as a leaving group. saskoer.ca

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to yield the final neutral amide product. saskoer.ca

N Tritylethylenediamine in Metal Coordination Chemistry and Ligand Design

Complexation with Transition Metal Ions

The interaction of N-tritylethylenediamine with transition metal ions is a key area of study, providing insight into how ligand structure influences complex formation and characteristics. The mono-protected nature of this diamine ligand, with one nitrogen atom shielded by the large trityl group, introduces specific steric and electronic effects that dictate its coordination behavior.

Coordination Modes of Mono-Protected Ethylenediamine (B42938) Ligands

Ethylenediamine (en) is a classic bidentate ligand, meaning it typically binds to a metal center through its two nitrogen donor atoms to form a stable five-membered chelate ring. libretexts.org However, when one of the amine groups is "protected" by a bulky substituent, as in this compound, its coordination behavior becomes more complex. The massive steric hindrance imposed by the trityl (triphenylmethyl) group significantly influences how the ligand can approach and bind to a metal ion.

There are two primary coordination modes observed for mono-protected ethylenediamine ligands:

Monodentate Coordination: The ligand binds to the metal center using only the unprotected, sterically accessible nitrogen atom of the ethylenediamine backbone. The trityl-substituted nitrogen atom remains unbound. This mode is favored when the metal center is already sterically crowded with other ligands or when the steric bulk of the trityl group prevents the second nitrogen from reaching a coordination site. A rare example of monodentate ethylenediamine coordination has been crystallographically confirmed in a copper(II) complex, demonstrating that this binding mode is possible even for the unprotected parent ligand under specific geometric constraints. rsc.org

Bidentate (Chelating) Coordination: Despite the steric bulk, the ligand can still form a chelate ring by binding through both nitrogen atoms. This requires significant distortion of the ligand and the coordination geometry around the metal to accommodate the voluminous trityl group. This mode is more likely with smaller metal ions or in complexes where the formation of the chelate ring provides a substantial thermodynamic advantage (the "chelate effect"). libretexts.org

The choice between these modes is a delicate balance between the stabilizing chelate effect and the destabilizing steric repulsion from the trityl group.

Spectroscopic and Electrochemical Characterization of this compound Metal Complexes

The properties of metal complexes formed with this compound are investigated using various analytical techniques to elucidate their structure, bonding, and electronic nature.

Spectroscopic Characterization: Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools. In IR spectra, the coordination of the nitrogen atoms to the metal center is evidenced by shifts in the N-H stretching and bending frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the complex. analis.com.my For instance, the complexation of a metal ion can cause a shift in the ligand's characteristic absorption bands (π→π* transitions) and introduce new bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) events. analis.com.mymdpi.com

Below is a representative table of spectroscopic and electrochemical data for a hypothetical transition metal complex with a mono-protected ethylenediamine ligand, based on typical values found in the literature for similar systems. analis.com.mymdpi.com

| Parameter | Value | Technique | Interpretation |

| IR Spectroscopy | |||

| ν(N-H) stretch | 3250 cm⁻¹ (shifted from 3370 cm⁻¹ in free ligand) | FT-IR | Indicates coordination of the NH₂ group to the metal center. |

| UV-Vis Spectroscopy | |||

| λ_max 1 | 265 nm | UV-Vis | Shifted π→π* transition of the ligand upon complexation. |

| λ_max 2 | 480 nm | UV-Vis | d-d transition characteristic of the metal ion in the specific coordination environment. |

| Electrochemistry | |||

| E(1/2) (M²⁺/M⁺) | +0.05 V vs. Ag/AgCl | Cyclic Voltammetry | Redox potential of the metal center, influenced by the ligand's electronic properties. |

Development of this compound-Derived Ligands

The foundational structure of this compound serves as a scaffold for developing more sophisticated ligands. By modifying the ligand architecture, researchers can fine-tune the steric and electronic properties to achieve specific outcomes in metal binding and reactivity.

Ligand Architecture and Steric Considerations for Metal Binding

The design of ligands derived from this compound is dominated by steric considerations. The trityl group acts as a "steric gate," controlling access to the metal center and influencing the geometry of the final complex. uni-siegen.de This principle is a cornerstone of rational ligand design. rsc.orgrsc.org

Controlling Coordination Number: The bulk of the trityl group can be used to enforce lower coordination numbers on a metal ion than it might typically adopt. For example, it can prevent the binding of additional ligands, isolating a coordinatively unsaturated metal center that may exhibit enhanced catalytic activity.

Inducing Specific Geometries: The steric profile of the ligand can force the metal complex into a distorted geometry, which can have profound effects on its reactivity and physical properties. For instance, a trigonal bipyramidal coordination geometry has distinct equatorial and apical positions that can be selectively occupied based on ligand sterics. uni-siegen.de

Creating Binding Pockets: By incorporating the this compound moiety into a larger molecular framework, it is possible to create a well-defined cavity or pocket around the metal ion. This is analogous to the active site of a metalloenzyme and can be used to control substrate access and selectivity in catalytic reactions. The size of the metal ion is a critical factor; larger ions may be able to accommodate bulky ligands more readily than smaller ions, leading to different selectivities. acs.org

Research into Redox Behavior and Electronic Properties within Metal-Ligand Systems

While the this compound ligand itself is not typically considered redox-active, its derivatives can be designed to participate directly in the redox chemistry of a metal complex. The introduction of redox-active ligands can enable multielectron transformations that are difficult to achieve with traditional, "innocent" ligands. rsc.org

Research in this area focuses on modifying the ligand framework to include redox-noninnocent groups. A redox-active ligand can act as an electron reservoir, accepting or donating electrons during a chemical transformation. uci.edumdpi.com This modulates the electronic properties of the metal-ligand system and can stabilize unusual oxidation states of the metal or facilitate challenging catalytic cycles. nih.gov

The electronic properties of a metal center are highly sensitive to its coordination environment. semanticscholar.org By systematically modifying the substituents on the trityl group or elsewhere on the ligand backbone, it is possible to tune the electron-donating ability of the ligand. This, in turn, modulates the redox potential of the metal center. nih.gov For example, adding electron-withdrawing groups to the ligand would make the metal center more electron-poor and harder to oxidize.

The table below summarizes key research findings regarding the influence of ligand electronics on metal complex properties, drawing from studies on related systems. nih.govsemanticscholar.org

| Research Finding | Implication for this compound Systems |

| The redox potential of a metal center is highly sensitive to the ligand coordination environment. semanticscholar.org | Modifying the this compound backbone can rationally tune the redox properties of the resulting metal complex. |

| Ligands can be designed to be "redox-active," participating directly in electron transfer processes. rsc.orgnih.gov | Derivatives of this compound could be created to store electrons, enabling multielectron catalysis. |

| Ligand-based redox events can occur, where the ligand itself is oxidized or reduced rather than the metal. nih.gov | This offers an alternative pathway for reactivity, potentially avoiding high-energy metal oxidation states. |

| The identity of counter-ions in the secondary coordination sphere can influence structural distortions and redox potentials. semanticscholar.org | The overall properties of an this compound complex can be fine-tuned by factors beyond the primary ligand structure. |

Catalytic Applications of N Tritylethylenediamine and Its Metal Complexes

N-Tritylethylenediamine as a Catalytic Agent or Component

There is a notable lack of scientific literature describing the use of this compound as a direct catalytic agent or as a key component in catalytic systems for the reactions specified below.

Catalytic Effects in Deprotection Reactions

No peer-reviewed studies have been identified that demonstrate a direct catalytic effect of this compound in deprotection reactions. The trityl group is a well-known bulky protecting group for amines, and this compound itself is a product of protecting ethylenediamine (B42938). The removal of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a common step in organic synthesis, and various catalytic methods exist for this purpose. csic.esacsgcipr.org However, this compound is not documented as a catalyst for these transformations. While its acetate (B1210297) salt, N'-tritylethane-1,2-diamine acetic acid, is mentioned as being involved in the high-temperature deprotection of Boc-protected amino acids, the catalytic activity in this context is attributed to the use of a thermally stable ionic liquid as the reaction medium, not to the this compound salt itself.

Investigation of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. However, a thorough review of the literature indicates that this compound has not been investigated as an organocatalyst. The structural features of this compound, with a bulky trityl group on one of the nitrogen atoms of the ethylenediamine backbone, could theoretically be explored for applications in asymmetric catalysis, but no such studies have been published to date.

Metal Complexes of this compound Derivatives in Catalysis

The synthesis and catalytic application of metal complexes are a cornerstone of modern chemistry, with ligands playing a crucial role in determining the catalyst's activity and selectivity. nih.govrsc.org Despite the potential for this compound to act as a bidentate ligand through its two nitrogen atoms, there is no available research on the catalytic activity of its metal complexes.

Role in Homogeneous and Heterogeneous Catalytic Systems

There are no published reports on the use of metal complexes derived from this compound as catalysts in either homogeneous or heterogeneous systems. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, while heterogeneous catalysis involves catalysts in a different phase. researchgate.net The development of catalysts for both systems is an active area of research, but this compound-based complexes have not been a subject of these investigations according to available data.

Influence on Reaction Yield and Selectivity

As there are no documented instances of this compound or its metal complexes being used in a catalytic capacity, there is consequently no data available on their influence on reaction yield and selectivity. The performance of a catalyst, including its effect on the yield of the desired product and the selectivity towards a specific isomer or product, is a critical aspect of catalyst development. For this compound, this remains a hypothetical consideration due to the absence of relevant research.

N Tritylethylenediamine in Supramolecular Chemistry and Self Assembly

Exploration of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the processes of molecular recognition and self-assembly. nih.gov In N-tritylethylenediamine, the interplay between the amine functionalities and the large trityl group gives rise to a specific set of non-covalent forces that dictate its behavior in a supramolecular context.

The ethylenediamine (B42938) portion of the this compound molecule contains both primary and secondary amine groups, which are potent hydrogen bond donors. researchgate.net These N-H groups can readily participate in the formation of extensive intermolecular hydrogen-bonding networks. These networks are crucial for the stabilization of supramolecular assemblies. The hydrogen bonds can form between this compound molecules themselves (N-H···N) or with other molecules that possess hydrogen bond acceptor sites, such as solvents or other co-crystallizing species (N-H···O, N-H···Cl). researchgate.net

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Interaction Energy (kJ/mol) |

|---|---|---|---|

| N-H···N | 2.9 - 3.2 | 150 - 180 | >10 (weak) |

| N-H···O | 2.8 - 3.1 | 160 - 180 | 15 - 25 |

| O-H···N | 2.7 - 3.0 | 165 - 180 | 20 - 30 |

Data are generalized from typical values found in organic crystal structures and quantum chemical calculations for illustrative purposes. researchgate.net

The trityl group is a dominant feature of the this compound molecule, and its influence on molecular recognition is significant. Composed of three phenyl rings attached to a central carbon, this group is exceptionally bulky and hydrophobic. nih.gov This steric hindrance plays a crucial role in directing how other molecules can approach and interact with the ethylenediamine backbone. nih.gov The trityl group can act as a "supramolecular protective group," preventing certain interactions while favoring others, thereby influencing crystal engineering. mdpi.com

Electrostatic interactions arise from the polar N-H bonds of the ethylenediamine moiety. The nitrogen atoms are regions of partial negative charge, while the attached hydrogens are partially positive, allowing for dipole-dipole interactions. If the amine groups become protonated, the resulting ammonium (B1175870) cation introduces a formal positive charge, leading to much stronger ion-dipole or ion-ion electrostatic forces, which are highly directional and critical for recognizing anionic or polar guest species.

Engineering of Supramolecular Architectures

The dual functionality of this compound—a hydrogen-bonding unit combined with a bulky, hydrophobic group—makes it a versatile molecular building block for the rational design of complex supramolecular structures. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.net Molecules like this compound can be considered amphiphilic building blocks, where the trityl group acts as a large hydrophobic "head" and the ethylenediamine segment serves as a polar/hydrophilic "tail." In solution or in the solid state, these molecules can arrange themselves to minimize unfavorable interactions and maximize favorable ones.

The process is typically driven by a combination of forces:

Hydrogen Bonding: The ethylenediamine tails can link molecules together in specific orientations. nih.gov

Hydrophobic Effect: In polar solvents, the bulky trityl groups will tend to aggregate to minimize their contact with the solvent.

Steric Repulsion: The size of the trityl group dictates the packing arrangement, preventing overly dense structures and potentially leading to the formation of porous materials or layered networks. researchgate.net

This interplay allows for the formation of diverse architectures, from simple dimers to extended one-dimensional chains or two-dimensional sheets. sciencedaily.com The specific outcome of the self-assembly process can be tuned by modifying the chemical environment, such as the solvent or the presence of other interacting species.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. mdpi.com While this compound itself is not a pre-organized host, it can be incorporated as a key structural component into larger macrocyclic or cage-like architectures designed for molecular recognition.

In such systems, the trityl group can serve several functions:

Formation of Cavities: The steric bulk of the trityl group can be used to create well-defined pockets or cavities within a larger supramolecular structure, which can then bind to guest molecules of a complementary size and shape.

Bulky "Stoppers": In interlocked structures like rotaxanes, bulky groups are needed to prevent the dethreading of a macrocyclic ring from a linear molecular "axle." The trityl group is an archetypal stopper for this purpose.

Hydrophobic Binding Sites: The interior of a host cavity lined with trityl groups would be highly hydrophobic, making it an ideal binding site for nonpolar guest molecules in aqueous media. nih.gov

The ethylenediamine portion provides sites for hydrogen bonding or electrostatic interactions, which can be used to anchor specific guests within the host's cavity. For example, a host molecule could use its hydrophobic cavity to bind the bulk of a guest while using hydrogen bonds from an incorporated ethylenediamine moiety to recognize a specific functional group on the guest, leading to high binding affinity and selectivity. rsc.org

| Host Component | Potential Guest | Primary Driving Force for Binding | Potential Application |

|---|---|---|---|

| Trityl-lined Cavity | Coronene | van der Waals, Hydrophobic Effect | Molecular Sensing |

| Trityl Stopper in Rotaxane | Cyclodextrin (as ring) | Steric Hindrance (Mechanical Bond) | Molecular Machines |

| Amine groups in Host Cavity | Dicarboxylate Anion | Hydrogen Bonding, Electrostatic | Anion Recognition |

| Full this compound unit | Amphiphilic Drug Molecule | Combined Hydrophobic & H-Bonding | Drug Delivery Systems |

This table presents conceptual applications based on the known functions of the constituent chemical moieties. mdpi.comnih.govmdpi.com

Advanced Characterization and Analytical Methodologies in N Tritylethylenediamine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of N-tritylethylenediamine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. savemyexams.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. hw.ac.uk For this compound, both ¹H and ¹³C NMR are used.

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. The large trityl group, with its 15 aromatic protons, would dominate the downfield region of the spectrum. The protons of the ethylenediamine (B42938) backbone would appear in the upfield region. The signals for protons on nitrogen atoms (NH and NH₂) are often broad and their chemical shift can be influenced by solvent, concentration, and temperature. hw.ac.uk

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, the 15 aromatic carbons of the three phenyl rings will show a smaller number of signals than expected. Key signals include those for the aromatic carbons, the two distinct aliphatic carbons of the ethylenediamine bridge, and the characteristic quaternary carbon of the trityl group. libretexts.org Decoupling techniques are typically used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data are predicted values based on established chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | 7.20 - 7.50 | Complex multiplet, 15H. |

| -CH₂-N(H)-Trityl | ¹H | ~2.90 | Triplet, 2H. |

| -CH₂-NH₂ | ¹H | ~2.70 | Triplet, 2H. |

| -N(H)-Trityl | ¹H | Variable (broad singlet) | 1H, position dependent on solvent and concentration. |

| -NH₂ | ¹H | Variable (broad singlet) | 2H, position dependent on solvent and concentration. |

| Quaternary Carbon (C(Ph)₃) | ¹³C | ~70 | Unique signal for the sp³ carbon bonded to three phenyl groups. |

| Phenyl Carbons | ¹³C | 126 - 145 | Multiple signals for the aromatic carbons. |

| -CH₂-N(H)-Trityl | ¹³C | ~45 | Aliphatic carbon adjacent to the trityl-substituted nitrogen. |

| -CH₂-NH₂ | ¹³C | ~42 | Aliphatic carbon adjacent to the primary amine. |

To display the table in a different format, please specify the desired format.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduportableas.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and aromatic components. The analysis can be performed on solid samples using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation. specac.com

Table 2: Characteristic FT-IR Absorption Bands for this compound The following data are based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Stretch | 3300 - 3500 (two bands) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (one band) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Amine) | Bend (Scissoring) | 1550 - 1650 |

| C-N | Stretch | 1000 - 1350 |

| C-H (Aromatic) | Out-of-plane Bend | 690 - 900 |

To display the table in a different format, please specify the desired format.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It provides the molecular weight of the compound and structural information based on its fragmentation patterns. For this compound (C₂₁H₂₂N₂), the molecular weight is approximately 302.4 g/mol . nih.gov In accordance with the nitrogen rule, the even-numbered molecular weight is consistent with the presence of two nitrogen atoms. libretexts.org

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed, which can then break down into smaller, characteristic fragment ions. A prominent fragmentation pathway for this compound is the cleavage of the C-C bond alpha to a nitrogen atom or the C-N bond, often leading to the formation of the highly stable triphenylmethyl (trityl) cation.

Molecular Ion Peak (M⁺˙): m/z ≈ 302

Major Fragment Ion: The trityl cation (Ph₃C⁺) at m/z = 243 is expected to be a very abundant, often the base peak, due to its exceptional stability.

Other Fragments: Other potential fragments include ions resulting from the loss of parts of the ethylenediamine chain.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. openaccessjournals.com Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used for qualitative analysis, such as monitoring a chemical reaction's progress or identifying the components in a mixture. wisc.edu For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., ethylenediamine and a tritylating agent) and the formation of the product. wisc.edu

The separation is typically performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. wisc.edu The choice of the mobile phase is critical and is optimized to achieve a clear separation between the spots of the reactants and the product. sigmaaldrich.com A common approach is to use a solvent mixture, for instance, a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or methanol. sigmaaldrich.com The spots are visualized under UV light, as the trityl group is UV-active, or by using a chemical staining agent. operachem.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture with high resolution and sensitivity. ajpamc.com It is the preferred method for determining the precise purity of this compound.

A reversed-phase HPLC method is typically suitable for a molecule of this polarity. In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. mastelf.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient elution of all components. mastelf.com Detection is commonly performed using a UV detector, set to a wavelength where the trityl group exhibits strong absorbance. researchgate.net

Table 3: Representative HPLC Method Parameters for this compound Analysis This table outlines a hypothetical, unvalidated method for analytical purposes.

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

To display the table in a different format, please specify the desired format.

Computational Chemistry Approaches for Theoretical Insights into Reactivity and Properties

Computational chemistry provides a powerful theoretical framework to complement experimental findings. springer.com Methods like Density Functional Theory (DFT) can be used to model the properties of this compound, offering insights into its structure, stability, and reactivity. nih.govresearchgate.net

Structural and Spectroscopic Prediction

DFT calculations can be used to determine the lowest energy (most stable) three-dimensional conformation of the this compound molecule. These optimized geometries provide theoretical bond lengths and angles. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (for IR spectra). seejph.com Comparing these calculated spectra with experimental data can aid in the confirmation of the structure and the assignment of complex spectral features.

Reactivity and Electronic Properties

Computational models can elucidate the electronic properties that govern the reactivity of this compound. Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pairs on the nitrogen atoms are expected to be the most nucleophilic sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and location of the HOMO indicate the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. illinois.edumdpi.com

Reaction Pathway Modeling: Theoretical calculations can model the energy profiles of potential reactions, helping to predict reaction mechanisms and the feasibility of different chemical transformations involving this compound. mdpi.compurdue.edu

By integrating these advanced analytical and computational methodologies, researchers can achieve a thorough and scientifically accurate understanding of this compound's structure, purity, and chemical properties.

Q & A

Q. What are the critical safety protocols for handling TEMED in laboratory environments?

TEMED is highly flammable (Fire Hazard Index = 3) and corrosive. Key precautions include:

- Use in well-ventilated areas or fume hoods to avoid inhalation .

- Wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water .

- Store in airtight containers away from oxidizers and acids to prevent hazardous reactions . Safety Data Sheets (SDS) recommend immediate medical attention for eye exposure .

Q. How is TEMED typically purified, and what analytical methods validate its purity?

- Purification : Distillation under reduced pressure (1–5 mmHg) at 60–70°C removes impurities like residual amines .

- Validation : Gas chromatography (GC) with flame ionization detection or NMR spectroscopy (e.g., δ~2.2 ppm for methyl groups) confirms purity. A sharp melting point (~11°C) also indicates high purity .

Q. What role does TEMED play in radical polymerization reactions?

TEMED acts as a catalyst in polyacrylamide gel electrophoresis (PAGE) by accelerating the decomposition of ammonium persulfate (APS) into free radicals, initiating acrylamide crosslinking. Optimal ratios (e.g., 0.1–0.5% TEMED to APS) ensure controlled gel formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of TEMED across reaction conditions?

Discrepancies may arise from:

- Oxygen inhibition : Degassing reaction mixtures to remove dissolved O₂ improves radical generation .

- pH dependence : TEMED’s activity peaks at pH 8–9; deviations alter protonation states and reaction kinetics .

- Impurity interference : Use GC-MS to identify contaminants (e.g., oxidized byproducts) and repeat experiments with freshly distilled TEMED . Systematic parameter variation (temperature, concentration) and kinetic modeling are recommended .

Q. What factors govern the equilibrium between molecular triangles and squares in TEMED-coordinated palladium complexes?

In supramolecular chemistry, TEMED’s ligand geometry and concentration influence structural outcomes:

- Ligand-to-metal ratio : Higher TEMED concentrations favor triangular Pd₃L₃ complexes, while lower ratios promote square Pd₄L₄ structures .

- Solvent polarity : Polar solvents stabilize charged intermediates, shifting equilibrium toward squares . X-ray crystallography and NMR titration studies are critical for structural validation .

Q. How do decomposition products of TEMED impact experimental reproducibility?

Thermal degradation (≥100°C) produces hazardous gases like NOₓ and carbon oxides. These byproducts can:

- Quench radical reactions, altering polymerization rates .

- Introduce artifacts in spectroscopic analyses (e.g., IR bands at ~1700 cm⁻¹ for carbonyls). Mitigation involves strict temperature control and inert-atmosphere handling .

Methodological Guidance

Q. What strategies optimize TEMED’s stability in long-term storage?

- Desiccation : Store under nitrogen or argon to prevent hygroscopic absorption .

- Temperature : Keep at 2–8°C in amber glass bottles to minimize light/heat degradation .

- Purity checks : Monitor via periodic NMR or GC to detect oxidation (e.g., amine oxide formation) .

Q. How should researchers address conflicting toxicological data for TEMED?

- Dose-response studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) at varying concentrations (0.1–10 mM) to establish safe thresholds .

- Literature reconciliation : Cross-reference SDS entries (e.g., Sigma-Aldrich vs. Thermo Scientific) to identify consensus LD₅₀ values (~320 mg/kg, oral rat) .

Data Contradiction Analysis

Q. Why do TEMED-coordinated complexes exhibit variable catalytic activity in cross-coupling reactions?

Contradictions arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.